molecular formula C14H9BrF3NO B5823441 N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide

N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B5823441
M. Wt: 344.13 g/mol
InChI Key: WWQAGFGNWAFEHB-UHFFFAOYSA-N
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Description

N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide is an organic compound that features a bromine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzamide moiety

Properties

IUPAC Name

N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrF3NO/c15-12-7-6-10(8-11(12)14(16,17)18)19-13(20)9-4-2-1-3-5-9/h1-8H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQAGFGNWAFEHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide typically involves the reaction of 4-bromo-3-(trifluoromethyl)aniline with benzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of advanced purification techniques such as recrystallization or chromatography to isolate the final product. Additionally, the reaction parameters such as temperature, solvent, and reaction time may be fine-tuned to achieve the most efficient production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be replaced by other substituents through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

    Industry: The compound is used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to its targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzotrifluoride: Similar in structure but lacks the benzamide moiety.

    4-(Trifluoromethyl)benzyl bromide: Contains a trifluoromethyl group and a bromine atom but differs in the position of the functional groups.

Uniqueness

N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide is unique due to the presence of both a bromine atom and a trifluoromethyl group on the same phenyl ring, along with a benzamide moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

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